![molecular formula C9H16ClN3O2 B6248082 7-(3-aminopropyl)-5,7-diazaspiro[3.4]octane-6,8-dione hydrochloride CAS No. 2408971-11-7](/img/no-structure.png)
7-(3-aminopropyl)-5,7-diazaspiro[3.4]octane-6,8-dione hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
Synthesis Analysis
The synthesis of such a compound would likely involve the formation of the spirocyclic ring system, possibly through a cyclization or ring-closing reaction. The presence of the dione and amine functional groups suggest that they could be installed through functional group interconversion reactions or through the use of specific reagents in the synthesis .Molecular Structure Analysis
The molecular structure of this compound, as suggested by its name, contains a spirocyclic system with two nitrogen atoms and a dione functional group. The 3D structure and conformation of the molecule could be influenced by these functional groups and the spirocyclic system .Chemical Reactions Analysis
The chemical reactivity of this compound would likely be influenced by the functional groups present. The dione could potentially undergo reactions typical of carbonyl compounds, such as nucleophilic addition or reduction. The amine could act as a nucleophile or base in reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure and functional groups. For example, the presence of the polar dione and amine could impact its solubility in different solvents .Zukünftige Richtungen
The study and development of new organic compounds like “7-(3-aminopropyl)-5,7-diazaspiro[3.4]octane-6,8-dione hydrochloride” is a key area of research in chemistry and medicine. Future research could involve studying its synthesis, reactivity, physical and chemical properties, and potential biological activity .
Eigenschaften
{ "Design of the Synthesis Pathway": "The synthesis pathway for 7-(3-aminopropyl)-5,7-diazaspiro[3.4]octane-6,8-dione hydrochloride involves the reaction of a spirocyclic diketone with an amine in the presence of a reducing agent to form the desired compound.", "Starting Materials": [ "Spirocyclic diketone", "Amine", "Reducing agent", "Hydrochloric acid", "Solvent" ], "Reaction": [ "Dissolve the spirocyclic diketone in a suitable solvent", "Add the amine and reducing agent to the solution", "Heat the mixture under reflux for several hours", "Cool the mixture and add hydrochloric acid to protonate the amine", "Isolate the product by filtration or extraction", "Purify the product by recrystallization or chromatography" ] } | |
CAS-Nummer |
2408971-11-7 |
Molekularformel |
C9H16ClN3O2 |
Molekulargewicht |
233.69 g/mol |
IUPAC-Name |
7-(3-aminopropyl)-5,7-diazaspiro[3.4]octane-6,8-dione;hydrochloride |
InChI |
InChI=1S/C9H15N3O2.ClH/c10-5-2-6-12-7(13)9(3-1-4-9)11-8(12)14;/h1-6,10H2,(H,11,14);1H |
InChI-Schlüssel |
QSKVNDSGDWDCOT-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC2(C1)C(=O)N(C(=O)N2)CCCN.Cl |
Reinheit |
95 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.